2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
CAS No.:
Cat. No.: VC13270725
Molecular Formula: C12H11N7O5
Molecular Weight: 333.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N7O5 |
|---|---|
| Molecular Weight | 333.26 g/mol |
| IUPAC Name | 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C12H11N7O5/c20-9(6-13-10-11(21)15-12(22)18-17-10)16-14-5-7-2-1-3-8(4-7)19(23)24/h1-5H,6H2,(H,13,17)(H,16,20)(H2,15,18,21,22)/b14-5+ |
| Standard InChI Key | NFQQYWVXXRSFQG-LHHJGKSTSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=NNC(=O)NC2=O |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=NNC(=O)NC2=O |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=NNC(=O)NC2=O |
Introduction
The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic molecule that incorporates elements of both triazine and nitrophenyl chemistry. This article aims to provide a comprehensive overview of its structure, properties, and potential applications based on available scientific literature.
Potential Applications
Compounds with similar structures have been explored for various applications, including pharmaceuticals and materials science. The presence of a nitro group and a triazine ring suggests potential biological activity, but specific applications for this compound are not documented in the provided literature.
Research Findings
While there are no direct research findings on this specific compound in the search results, compounds with similar structures have been studied for their biological and chemical properties. For instance, triazine derivatives are known for their potential as antimicrobial agents, and nitrophenyl groups can contribute to biological activity.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Synonyms | Not available |
| IUPAC Name | Not provided |
| InChI/InChIKey | Not available |
| SMILES | Not available |
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